1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane
Description
Properties
Molecular Formula |
C8H15BrOS |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylsulfinylethyl)cyclobutane |
InChI |
InChI=1S/C8H15BrOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI Key |
WRZHOXTTXAMGMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCC1(CCC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane is a synthetic compound that has garnered interest in biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Molecular Structure
- Molecular Formula : C₉H₁₃BrS
- Molecular Weight : 227.17 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(CS(=O)C)C1(CC1)Br
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 180-185 °C |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane : The cyclobutane ring can be synthesized through a cyclization reaction involving appropriate precursors.
- Bromomethylation : The introduction of the bromomethyl group is achieved using bromomethane in the presence of a suitable base.
- Methanesulfinyl Group Introduction : The methanesulfinyl group can be introduced via a nucleophilic substitution reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance lipophilicity, facilitating membrane permeability, while the methanesulfinyl group could participate in redox reactions or act as a leaving group in biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Research has indicated that the compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Comparison Table
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Contains both bromine and methanesulfinyl groups |
| 1-Bromo-2-methoxyethylcyclobutane | Limited biological activity | Lacks sulfinyl functionality |
| 2-Methanesulfinylethylcyclobutane | Moderate antimicrobial | No bromine substitution |
Comparison with Similar Compounds
Structural Analogs in Cyclobutane Derivatives
1-(Bromomethyl)-3-Methoxycyclobutane (CAS 1696252-78-4)
- Molecular Formula : C₆H₁₁BrO
- Substituents : Bromomethyl and methoxy groups on the cyclobutane ring.
- Key Differences : The methoxy group (-OMe) is less polarizable than the sulfinylethyl group, leading to reduced electron-withdrawing effects and lower reactivity in nucleophilic substitutions compared to the target compound .
1,1-Bis(Bromomethyl)Cyclobutane (CAS 20371-79-3)
- Molecular Formula : C₆H₈Br₂
- Substituents : Two bromomethyl groups on the same carbon of the cyclobutane ring.
1-(Bromomethyl)-3,3-Difluoro-1-(Methylsulfanylmethyl)Cyclobutane (CAS 2580209-06-7)
- Molecular Formula : C₇H₁₁BrF₂S
- Substituents : Bromomethyl, methylsulfanylmethyl (-CH₂SMe), and difluoro groups.
- Key Differences : The methylsulfanyl group (-SMe) is less oxidized than the sulfinyl (-S(O)Me) group in the target compound, resulting in weaker electron-withdrawing effects and altered solubility profiles .
Physical Properties
Preparation Methods
Synthesis of the Cyclobutane Core with Bromomethyl Substitution
The bromomethylcyclobutane intermediate is a crucial precursor. Established methods for synthesizing 1-(bromomethyl)cyclobutane involve bromination of cyclobutylmethanol under controlled conditions.
Method A: Bromination Using Triphenylphosphite and Bromine in Polar Aprotic Solvent
- Reagents: Cyclobutylmethanol, bromine, triphenylphosphite.
- Solvent: N,N-Dimethylformamide (DMF).
- Conditions: Low temperature (-12°C to 20°C) under inert atmosphere.
- Procedure: Bromine is added to a mixture of triphenylphosphite and DMF, maintaining temperature below 12°C to control exothermicity. Cyclobutylmethanol is then added slowly, keeping temperature below -5°C. The reaction mixture is allowed to warm to room temperature gradually.
- Outcome: After workup involving distillation and washing, 1-(bromomethyl)cyclobutane is obtained with high purity (~98.3% GC) and good yield (~78%).
- Reference: Industrial scale synthesis reported in US patent US2016/355452 and related literature.
- High purity and yield.
- Scalable for industrial production.
- Use of polar aprotic solvent enhances solubility and reaction control.
- Maintaining low temperature is critical to prevent ring opening or side reactions.
- Triphenylphosphite acts as a bromine scavenger and facilitates the reaction.
Introduction of the Methanesulfinylethyl Group
The methanesulfinylethyl substituent is typically introduced via a two-step process:
Step 1: Attachment of a 2-(Methylthio)ethyl Group
- Starting from the bromomethylcyclobutane intermediate, a nucleophilic substitution reaction is performed with a suitable thiolate nucleophile, such as sodium 2-(methylthio)ethanolate or a related thiol derivative.
- This step installs the methylthioethyl group onto the cyclobutane ring via displacement of the bromide.
Step 2: Oxidation of the Methylthio Group to Methanesulfinyl
- The methylthio group is oxidized to the sulfoxide using selective oxidants.
- Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reaction conditions are controlled to avoid overoxidation to sulfone.
- Solvents such as dichloromethane or acetonitrile are typically used.
Summary of Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Bromination of cyclobutylmethanol | Bromine, triphenylphosphite, DMF, low temp (-12 to 20°C) | 1-(Bromomethyl)cyclobutane |
| 2 | Nucleophilic substitution | Sodium 2-(methylthio)ethanolate, polar aprotic solvent | 1-(Bromomethyl)-1-(2-methylthioethyl)cyclobutane |
| 3 | Selective oxidation | Hydrogen peroxide or m-CPBA, organic solvent | 1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane |
Reaction Conditions and Optimization
Bromination Step
- Temperature control is essential to prevent side reactions such as ring opening.
- Use of an inert atmosphere (nitrogen or argon) avoids oxidation or moisture interference.
- Slow addition of cyclobutylmethanol helps maintain temperature and reaction control.
- Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics.
Nucleophilic Substitution
- Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance nucleophilicity of thiolate.
- Stoichiometric control of thiolate avoids polysubstitution.
- Reaction temperature typically ambient to slightly elevated (20–50°C).
Oxidation to Sulfoxide
- Oxidant amount carefully controlled to stop at sulfoxide stage.
- Reaction monitored by thin-layer chromatography (TLC) or NMR.
- Mild conditions prevent degradation of the cyclobutane ring.
Purification Techniques
- Distillation: Vacuum distillation removes low-boiling impurities after bromination.
- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures separates product from side products.
- Recrystallization: If crystalline, solvents like ethanol/water mixtures can enhance purity.
- Analytical Monitoring: TLC, gas chromatography (GC), and NMR spectroscopy are employed to monitor purity.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns and oxidation state of sulfur.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation consistent with the target compound.
- Infrared Spectroscopy (IR): Characteristic bands for C-Br (500–600 cm⁻¹) and sulfoxide S=O stretch (~1030–1070 cm⁻¹).
- Gas Chromatography (GC): Purity assessment and quantification.
Research Data Summary Table
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Bromination Temperature | -12 to 20 °C | Critical to avoid ring opening |
| Bromination Yield | ~78% | High purity (~98.3% GC) |
| Nucleophilic Substitution Temp | 20–50 °C | Efficient substitution with thiolate |
| Oxidation Agent | H₂O₂ or m-CPBA | Selective oxidation to sulfoxide |
| Purification Methods | Vacuum distillation, chromatography | Essential for removing byproducts |
| Analytical Techniques | NMR, MS, IR, GC | Structural confirmation and purity analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
